Superior Kinetic Performance for VanX Dipeptidase Compared to a Library of 35 Amino Acid p-Nitroanilides
In a systematic screen of 35 L- and D-amino acid p-nitroanilides for VanX, a D,D-dipeptidase, H-D-Leu-pNA (D-Leu-pNA) was identified as the superior substrate, outperforming the previously reported substrate L-Ala-pNA and all other compounds tested [1]. The study determined its kinetic parameters, establishing a quantitative benchmark for its activity with this clinically relevant enzyme [1].
Purified recombinant VanX from E. faecium; kinetic constants provide quantitative benchmark.
| Evidence Dimension | Catalytic Efficiency (kcat/KM) for VanX Enzyme |
|---|---|
| Target Compound Data | kcat = 0.0102 ± 0.0016 s⁻¹; KM = 8.9 ± 1.2 mM; kcat/KM = 0.0012 mM⁻¹ s⁻¹ |
| Comparator Or Baseline | L-Ala-pNA (previous standard) and 34 other amino acid p-nitroanilides |
| Quantified Difference | D-Leu-pNA was the best substrate among all 35 compounds tested. Its performance is quantified by the provided kinetic constants. |
| Conditions | Assay performed with purified recombinant VanX enzyme from Enterococcus faecium. |
Why This Matters
This data provides a direct, quantitative justification for selecting H-D-Leu-pNA over any other single amino acid p-nitroanilide for VanX activity assays, ensuring optimal sensitivity in inhibitor screening and mechanistic studies.
- [1] Hsieh, M. L., Tseng, M. J., Tseng, M. C., & Chu, Y. H. (2006). Identification of a new chromophoric substrate in the library of amino acid p-nitroanilides for continuous assay of VanX, a d,d-dipeptidase essential for vancomycin resistance. Analytical Biochemistry, 354(1), 104–110. View Source
